N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
Historical Development of Pyrazole Derivatives as Pharmacophores
Pyrazole derivatives have been integral to drug discovery since the 19th century. The first synthetic pyrazole, reported by Knorr in 1883 via β-diketone cyclocondensation with hydrazines, laid the groundwork for diverse pharmacological agents. By the mid-20th century, antipyrine (1887) and dipyrone (1920) emerged as early pyrazolone-based analgesics, showcasing the scaffold’s therapeutic versatility. Modern advancements include FDA-approved kinase inhibitors like crizotinib and encorafenib, which rely on pyrazole’s capacity for hydrogen bonding and aromatic stacking.
The carbohydrazide moiety, introduced later, enhanced pyrazole’s bioactivity by enabling Schiff base formation and metal chelation. For example, pyrazole-3-carbohydrazides exhibit anticonvulsant and antidepressant properties through GABAergic modulation. This historical progression underscores pyrazole-carbohydrazides as privileged structures in targeting enzymes and receptors.
Table 1: Key Milestones in Pyrazole-Carbohydrazide Drug Development
Significance of Hydrazone-Containing Pyrazole Compounds in Drug Discovery
Hydrazones (-NHN=CH-) augment pyrazole bioactivity through:
- Conformational rigidity , optimizing target binding via E/Z isomerism.
- Electron delocalization , enhancing interactions with catalytic residues in enzymes like cyclooxygenase-2 (COX-2).
- Chelation capacity , enabling metal-binding in metalloproteinase inhibitors.
Recent studies highlight hydrazone-pyrazoles as potent antioxidants, with IC~50~ values against DPPH radicals ranging from 12–45 μM. For instance, 1,3,5-trisubstituted pyrazole hydrazones demonstrate superior radical scavenging compared to ascorbic acid. Additionally, hydrazone-linked pyrazoles inhibit Plasmodium falciparum growth by targeting heme polymerization, validating their broad utility.
Table 2: Biological Activities of Select Hydrazone-Pyrazole Derivatives
Structural Uniqueness of Tetrahydrocyclopenta[c]pyrazole Scaffolds
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core in the target compound introduces:
- Ring strain from the fused cyclopentane, increasing reactivity for nucleophilic attacks.
- Planar geometry , facilitating π-π interactions with aromatic residues in binding pockets.
- Enhanced solubility via partial saturation, improving pharmacokinetics relative to fully aromatic pyrazoles.
Synthetic routes to analogous scaffolds often involve [3+2] cycloadditions or β-aminoenone cyclizations. For example, cuprocatalyzed coupling of alkynes with oximes yields β-aminoenones, which cyclize with hydrazines to form 3,5-disubstituted pyrazoles (70% yield). The cyclopenta fusion further restricts rotational freedom, privileging bioactive conformations in kinase inhibitors.
Research Importance of Trimethoxyphenyl Substitution in Bioactive Molecules
The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin-binding anticancer agents (e.g., combretastatin A-4). Its role in the target compound includes:
- Hydrophobic anchoring via methoxy groups, enhancing affinity for lipophilic enzyme pockets.
- Hydrogen bonding through methoxy oxygen atoms, critical for interactions with residues like Asp-104 in β-tubulin.
- Electron-donating effects , stabilizing charge-transfer complexes with NADPH oxidases.
Comparative studies show that trimethoxyphenyl-substituted pyrazoles exhibit 3–5× higher cytotoxicity (IC~50~ 2–8 μM) against MCF-7 cells than non-substituted analogs. This aligns with findings that methoxy groups improve membrane permeability and metabolic stability.
Table 3: Impact of Trimethoxyphenyl on Pyrazole Bioactivity
Properties
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-7-10(8-14(24-2)16(13)25-3)9-18-21-17(22)15-11-5-4-6-12(11)19-20-15/h7-9H,4-6H2,1-3H3,(H,19,20)(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVMBNTXUHTHX-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NNC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the condensation of 3,4,5-trimethoxybenzaldehyde with cyclopenta[c]pyrazole-3-carbohydrazide. The reaction typically requires the presence of an acid catalyst and is conducted under reflux conditions to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form various alcohols and amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminium hydride), and various nucleophiles and electrophiles for substitution reactions. The choice of solvent and reaction temperature are critical factors that influence the outcome of these reactions.
Major Products Formed: Major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a broad range of applications in scientific research, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: : It is used in the study of enzyme interactions and inhibition, particularly in the field of medicinal chemistry.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological responses. Detailed studies are often conducted to elucidate the pathways involved and to identify the molecular targets.
Comparison with Similar Compounds
3,5-Dimethylpyrazole
3-Methyl-1-phenyl-2-pyrazolin-5-one
4,5-Dihydro-1H-pyrazole
By understanding the intricate details of N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, researchers can unlock new pathways and applications for this versatile compound.
Biological Activity
N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H20N4O4
- Molecular Weight : 318.33 g/mol
- InChIKey : GNWBYMUILGCFOY-REZTVBANSA-N
The structure features a tetrahydrocyclopenta[c]pyrazole core substituted with a trimethoxyphenyl group and a hydrazide moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A review highlighted that compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For instance:
- Antibacterial Effects : Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has also shown promise in inhibiting fungal pathogens, making it a candidate for further research in antifungal therapies .
Anti-inflammatory Properties
Inflammation plays a crucial role in many chronic diseases. Some derivatives of pyrazoles have been documented to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives are known to interact with various molecular targets involved in cancer progression:
- Mechanism of Action : They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.
- Case Studies : Specific studies have reported that related compounds can inhibit tumor growth in vitro and in vivo models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It could modulate specific receptors that play roles in cell signaling pathways.
- Metal Ion Interaction : The ability to form complexes with metal ions may enhance its biological efficacy by stabilizing reactive intermediates or facilitating electron transfer processes.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves a condensation reaction between a hydrazide precursor and a trimethoxyphenyl aldehyde derivative under reflux conditions. Key parameters include:
- Solvent selection : Ethanol or methanol with catalytic acetic acid improves solubility and reaction efficiency .
- Temperature : Reflux at 70–80°C for 6–8 hours ensures complete imine bond formation (E-configuration confirmed via NOESY NMR) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >85% purity .
Optimization Tip : Adjusting the molar ratio of aldehyde to hydrazide (1.2:1) reduces unreacted starting material .
Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Answer:
The compound’s tautomerism (e.g., keto-enol equilibria in the hydrazide moiety) can be characterized via:
- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts at δ 10.2–11.5 ppm (NH) and δ 160–165 ppm (C=O) confirm the hydrazide form .
- X-ray crystallography : Bond lengths (C=N: ~1.28 Å; N–N: ~1.38 Å) and dihedral angles distinguish E/Z isomers .
- IR spectroscopy : Absorbance at 1660–1680 cm<sup>-1</sup> (C=O stretch) and 3200–3300 cm<sup>-1</sup> (N–H) validate structural assignments .
Basic: What biological targets or pathways are associated with this compound, and what assays validate its activity?
Answer:
The compound exhibits anticancer and antimicrobial activity linked to:
- Topoisomerase II inhibition : Demonstrated via plasmid relaxation assays (IC50 ~12 µM) .
- ROS modulation : Flow cytometry with DCFH-DA probe shows dose-dependent ROS generation in HeLa cells .
- Antimicrobial screening : MIC values ≤25 µg/mL against S. aureus (via broth microdilution) correlate with membrane disruption observed in SEM .
Advanced: How does the trimethoxyphenyl substituent influence bioactivity compared to analogs with other aryl groups?
Answer:
The 3,4,5-trimethoxyphenyl group enhances:
- Lipophilicity : LogP increases by ~1.5 units vs. non-methoxy analogs, improving membrane permeability (Caco-2 assay) .
- Target binding : Methoxy groups engage in hydrogen bonding with kinase active sites (docking studies; ΔG = −9.2 kcal/mol) .
Comparison Table :
| Substituent | IC50 (Topo II) | LogP |
|---|---|---|
| 3,4,5-Trimethoxy | 12 µM | 3.8 |
| 4-Chlorophenyl | 28 µM | 2.9 |
| 2-Hydroxyphenyl | >50 µM | 2.1 |
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer:
The compound is prone to:
- Hydrolysis : Degrades in aqueous buffers (t1/2 = 48 hours at pH 7.4). Store lyophilized at −20°C .
- Photoisomerization : E→Z isomerization under UV light (λ = 254 nm). Use amber vials and inert atmosphere (N2) .
Stability Testing : Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation peaks .
Advanced: How can contradictory data on its antiproliferative effects in different cancer cell lines be reconciled?
Answer:
Discrepancies arise from:
- Cell line variability : P-gp overexpression in MCF-7 vs. HeLa (efflux pump activity reduces intracellular concentration) .
- Metabolic activation : CYP3A4-mediated oxidation in liver microsomes generates active metabolites in HepG2 but not in A549 .
Methodological Solution : - Use isotopic labeling (e.g., <sup>14</sup>C) to track cellular uptake .
- Pair in vitro assays with xenograft models to validate context-dependent efficacy .
Basic: What analytical techniques are critical for purity assessment and structural confirmation?
Answer:
- HPLC-PDA : Purity >95% (retention time: 8.2 min; 220 nm) .
- HRMS : [M+H]<sup>+</sup> at m/z 413.1472 (calc. 413.1469) confirms molecular formula .
- 2D NMR : COSY and HMBC correlations resolve cyclopenta-pyrazole ring connectivity .
Advanced: What computational strategies predict its pharmacokinetic properties, and how do they align with experimental data?
Answer:
- ADMET Prediction :
- PBPK Modeling : Underestimates renal clearance by 20%; refine using in vivo rat pharmacokinetic data (t1/2 = 4.2 hours) .
Basic: What solvents and conditions are suitable for solubility testing in biological assays?
Answer:
- Stock solution : DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Aqueous buffers : Use 0.5% Tween-80 in PBS for in vivo studies (solubility ~1.2 mg/mL) .
Note : Sonication (30 min) and warming (37°C) prevent aggregation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
- Modify the hydrazide moiety : Replace with thiosemicarbazide to enhance metal chelation (e.g., Cu<sup>2+</sup> complexes show 3x higher Topo II inhibition) .
- Vary aryl substituents : Introduce electron-withdrawing groups (e.g., -NO2) to boost redox cycling and ROS generation .
SAR Table :
| Modification | Activity Change |
|---|---|
| 3,4,5-Trimethoxy → 3,5-Dimethoxy | 30% ↓ in antiproliferative activity |
| Hydrazide → Thiosemicarbazide | 2x ↑ in Topo II inhibition |
| Cyclopenta ring → Benzofuran | Loss of antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
